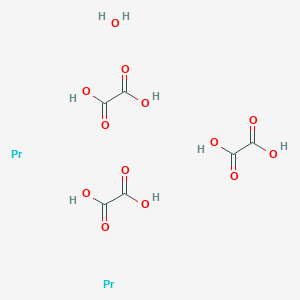

oxalic acid;praseodymium;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxalic acid praseodymium hydrate is an inorganic compound formed by the combination of oxalic acid, praseodymium, and water molecules. The chemical formula for this compound is Pr₂(C₂O₄)₃•10H₂O. It appears as light green crystals that are insoluble in water . This compound is a salt of praseodymium metal and oxalic acid and forms crystalline hydrates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Praseodymium oxalate hydrate can be synthesized by reacting soluble praseodymium salts with oxalic acid. The reaction typically involves mixing an aqueous solution of praseodymium nitrate or praseodymium chloride with oxalic acid, resulting in the precipitation of praseodymium oxalate hydrate .

Industrial Production Methods: In industrial settings, praseodymium oxalate hydrate is often produced through the treatment of rare earth chlorides with oxalic acid to form rare earth hydrates. These hydrates are then calcined in a furnace at high temperatures to produce rare earth oxides .

Analyse Des Réactions Chimiques

Types of Reactions: Praseodymium oxalate hydrate undergoes several types of chemical reactions, including decomposition and oxidation. When heated, the crystalline hydrate decomposes stepwise, eventually forming praseodymium oxide .

Common Reagents and Conditions: The decomposition of praseodymium oxalate hydrate can be achieved using microwave heating or conventional heating methods. Microwave heating at 750°C for 2 hours has been shown to produce micron-sized praseodymium oxide powders with uniform morphologies .

Major Products: The primary product formed from the decomposition of praseodymium oxalate hydrate is praseodymium oxide (Pr₆O₁₁), which has a cubic crystalline structure .

Applications De Recherche Scientifique

Praseodymium oxalate hydrate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Glass and Enamel Coloring: The compound is used to color glass and enamels.

Fischer-Tropsch Synthesis: Praseodymium oxide enhances the activity and selectivity of cobalt-silica gel catalysts in the Fischer-Tropsch synthesis, a process used to produce hydrocarbons from carbon monoxide and hydrogen.

Mécanisme D'action

Praseodymium oxalate hydrate can be compared with other rare earth oxalates, such as cerium oxalate and neodymium oxalate. These compounds share similar properties, such as forming crystalline hydrates and being used as precursors for rare earth oxides. praseodymium oxalate hydrate is unique in its ability to enhance the activity of catalysts in specific chemical reactions, such as the Fischer-Tropsch synthesis .

Comparaison Avec Des Composés Similaires

- Cerium oxalate

- Neodymium oxalate

- Lanthanum oxalate

- Samarium oxalate

These compounds, like praseodymium oxalate hydrate, are used in various industrial and scientific applications, particularly in the production of rare earth oxides and as catalysts in chemical reactions .

Propriétés

Numéro CAS |

28877-86-3 |

|---|---|

Formule moléculaire |

C6H8O13Pr2 |

Poids moléculaire |

569.93 g/mol |

Nom IUPAC |

oxalic acid;praseodymium;hydrate |

InChI |

InChI=1S/3C2H2O4.H2O.2Pr/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; |

Clé InChI |

ABYIWIMCTNCBHP-UHFFFAOYSA-N |

SMILES canonique |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Pr].[Pr] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)

![N-[5-chloro-2-(chloromethyl)phenyl]acetamide](/img/structure/B13884966.png)

![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)